7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield scopoletin .
Industrial Production Methods
Industrial production of scopoletin typically involves the extraction from plant sources, such as the roots of Scopolia japonica or the bark of Erythrina variegata. The extraction process includes solvent extraction, followed by purification steps like crystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: Scopoletin can be oxidized to form scopoletin-7-aldehyde.
Reduction: Reduction of scopoletin can yield dihydroscopoletin.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring of scopoletin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Scopoletin-7-aldehyde.
Reduction: Dihydroscopoletin.
Substitution: Halogenated derivatives of scopoletin
Scientific Research Applications
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and allelopathic effects.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scopoletin scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial enzymes
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: 7-Hydroxycoumarin, similar in structure but lacks the methoxy group at the 6-position.
Esculetin: 6,7-Dihydroxycoumarin, similar but has an additional hydroxyl group at the 6-position.
Herniarin: 7-Methoxycoumarin, similar but lacks the hydroxyl group at the 7-position
Uniqueness
7-Hydroxy-6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its combined hydroxyl and methoxy functional groups, which contribute to its distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
CAS No. |
90843-91-7 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7-hydroxy-6-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h4-5,11H,2-3H2,1H3 |
InChI Key |
XEHFSYYAGCUKEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)O2)O |
Origin of Product |
United States |
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